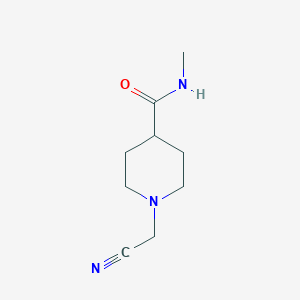
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position of the ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of N-methylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the use of cyanoacetamide derivatives. The cyanoacetamide is reacted with N-methylpiperidine under basic conditions to form the desired product. This reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalytic amount of piperidine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyanomethyl group can participate in nucleophilic addition reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(cyanomethyl)pyridinium salts: These compounds share the cyanomethyl group and are used in the synthesis of heterocycles.
N-(cyanomethyl)isoquinolinium salts: Similar in structure, these compounds are used in the formation of annulated heterocycles
Uniqueness
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-11-9(13)8-2-5-12(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3,(H,11,13) |
Clé InChI |
YHSKVCBQNIOSQF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCN(CC1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















